molecular formula C11H14O2 B8320618 (2,6,6-Trimethyl-4-oxocyclohex-2-en-1-ylidene)acetaldehyde CAS No. 16825-04-0

(2,6,6-Trimethyl-4-oxocyclohex-2-en-1-ylidene)acetaldehyde

Cat. No.: B8320618
CAS No.: 16825-04-0
M. Wt: 178.23 g/mol
InChI Key: FBODRUQERKFZCJ-UHFFFAOYSA-N
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Description

(2,6,6-Trimethyl-4-oxocyclohex-2-en-1-ylidene)acetaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

16825-04-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetaldehyde

InChI

InChI=1S/C11H14O2/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h4-6H,7H2,1-3H3

InChI Key

FBODRUQERKFZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1=CC=O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylsilanol (22 g) and 80 g (0.45 mol) of 3,5,5-trimethyl-4-hydroxy-4-ethynylcyclohex-2-en-1-one and 1.6 g of stearic acid are dissolved in 800 ml of xylene, treated with 1.92 ml of vanadium isopropylate and heated to reflux temperature while stirring. After 31/2 hours the reaction mixture is cooled and washed with 5% sodium bicarbonate, whereby an emulsion results. The organic phase is then separated, the emulsion is also separated and extracted with ether. The organic phases are dried over magnesium sulphate and concentrated. The residue (117.9 g) is distilled (oil bath 130°-170°; 0.001 mm Hg). In this manner there are obtained 51.8 g (64.8%) of (2,6,6-trimethyl-4-oxo-2-cyclohexen-1-ylidene)acetaldehyde (Z:E=about 3:1).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
1.92 mL
Type
catalyst
Reaction Step Two

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